2-Propanol, 1,1'-iminobis(3-allyloxy-
Overview
Description
2-Propanol, 1,1’-iminobis(3-allyloxy-) is a chemical compound with the molecular formula C12H23NO4. It is known for its unique structure, which includes two allyloxy groups attached to a propanol backbone via an imine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-iminobis(3-allyloxy-) typically involves the reaction of allyl alcohol with an appropriate amine under controlled conditions. One common method involves the use of 3-allyloxy-2-propanol as a starting material, which is then reacted with an imine-forming reagent to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,1’-iminobis(3-allyloxy-) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the imine linkage to an amine group.
Substitution: The allyloxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as aldehydes and ketones.
- Reduced derivatives with amine groups.
- Substituted derivatives with different functional groups replacing the allyloxy groups .
Scientific Research Applications
2-Propanol, 1,1’-iminobis(3-allyloxy-) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism by which 2-Propanol, 1,1’-iminobis(3-allyloxy-) exerts its effects depends on the specific application. In chemical reactions, the imine linkage and allyloxy groups play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved vary based on the context of use, such as in synthetic chemistry or biological studies .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar in structure but lacks the imine linkage.
1,1’-Iminobis(3-amino-2-propanol): Contains amino groups instead of allyloxy groups
Uniqueness
2-Propanol, 1,1’-iminobis(3-allyloxy-) is unique due to its combination of allyloxy groups and imine linkage, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
1-[(2-hydroxy-3-prop-2-enoxypropyl)amino]-3-prop-2-enoxypropan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-3-5-16-9-11(14)7-13-8-12(15)10-17-6-4-2/h3-4,11-15H,1-2,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLUGAPHACONGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CNCC(COCC=C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984776 | |
Record name | 1,1'-Azanediylbis{3-[(prop-2-en-1-yl)oxy]propan-2-ol} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60984776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-36-4 | |
Record name | 2-Propanol, 1,1'-iminobis(3-allyloxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC59857 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Azanediylbis{3-[(prop-2-en-1-yl)oxy]propan-2-ol} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60984776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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